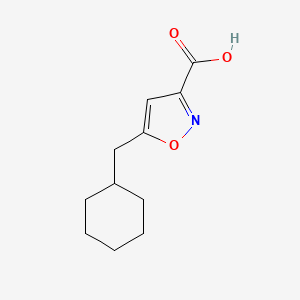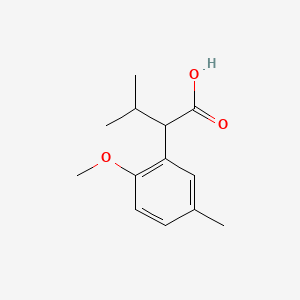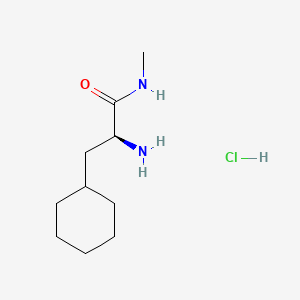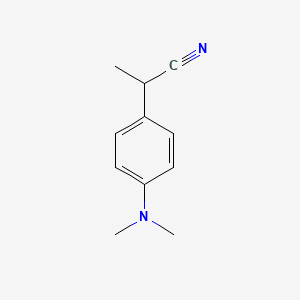![molecular formula C19H15FN2O4S B13596823 2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)
2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core substituted with a fluoro group, a pyridinylmethylsulfamoyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro group, and subsequent functionalization with the pyridinylmethylsulfamoyl and carboxylic acid groups. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield a ketone or aldehyde, while substitution of the fluoro group can introduce a variety of functional groups.
科学的研究の応用
2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 4-Fluorophenylboronic acid
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H15FN2O4S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C19H15FN2O4S/c20-18-7-2-1-6-17(18)13-9-14(19(23)24)11-16(10-13)27(25,26)22-12-15-5-3-4-8-21-15/h1-11,22H,12H2,(H,23,24) |
InChIキー |
ILNMMGMKNZVHFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


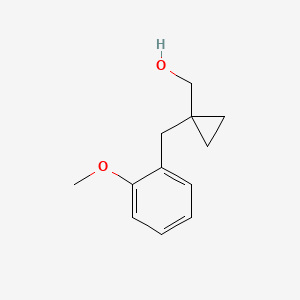

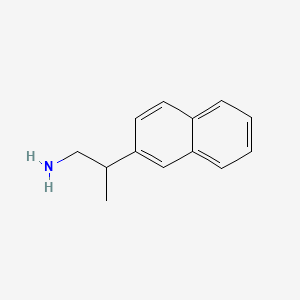
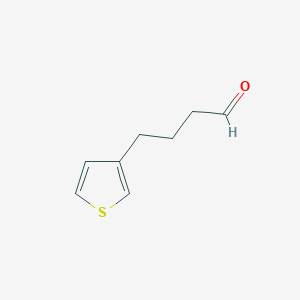
![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
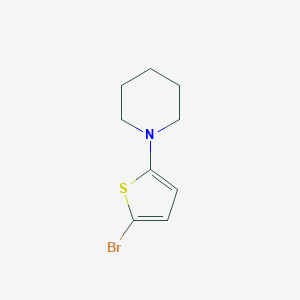
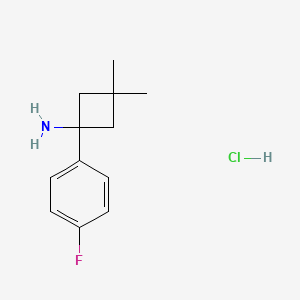
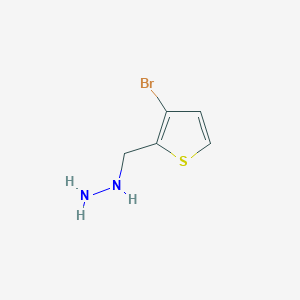

aminehydrochloride](/img/structure/B13596789.png)
